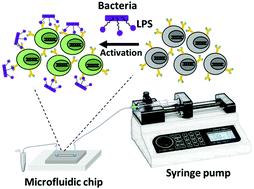An FcεRI-IgE-based genetically encoded microfluidic cell sensor for fast Gram-negative bacterial screening in food samples†
Analyst Pub Date: 2020-01-18 DOI: 10.1039/C9AN02289A
Abstract
An FcεRI-IgE-based genetically encoded microfluidic cell sensor was constructed for fast Gram-negative bacterial screening in food samples. CD14-Fcε IgE, produced by the gene engineered antibodies (GEAs) technology, was used for the recognition of the target bacteria or lipopolysaccharide (LPS). Stable cell lines expressing GCaMP6s, a genetically encoded indicator of calcium flux, were first established for monitoring mast cell activation and improving detection sensitivity. The microfluidic system was designed to improve automation and control the reaction time. Once Gram-negative bacteria bound to the CD14-Fcε IgE on the RBL-2H3 cell surface, RBL-2H3 cell receptor (FcεRI)-induced Ca2+ signaling pathway was immediately activated to release Ca2+. The elevated intracellular Ca2+ triggers GCaMP6s for reporting the presence of Gram-negative bacteria. The developed biosensor was able to detect 80 CFU mL−1 Gram-negative bacteria within 2.5 min in pure culture samples. The biosensor was used to detect Gram-negative bacteria in pork samples. With its short screening time and easy operation, the proposed biosensor shows promise in future applications of foodborne pathogen testing in 1 h to 1 day.


Recommended Literature
- [1] An FcεRI-IgE-based genetically encoded microfluidic cell sensor for fast Gram-negative bacterial screening in food samples†
- [2] 55. The thermal decomposition of dialkyl alkylphosphonates: a new route to alkylphosphonic acids
- [3] Correction: Two-dimensional conjugated metal–organic frameworks (2D c-MOFs): chemistry and function for MOFtronics
- [4] Conformational interplay in hybrid peptide–helical aromatic foldamer macrocycles†
- [5] KRAS NF-κB is involved in the development of zinc resistance and reduced curability in prostate cancer
- [6] Index: 1942
- [7] Thermal stability of interaction between the CO molecules and the Al doped graphene
- [8] Ultrasound-assisted deep eutectic solvent as green and efficient media for the extraction of flavonoids from Radix scutellariae
- [9] One-step micromolding of complex 3D microchambers for single-cell analysis†
- [10] Photoactivity and charge trapping sites in copper and vanadium doped anatase TiO2 nano-materials†










